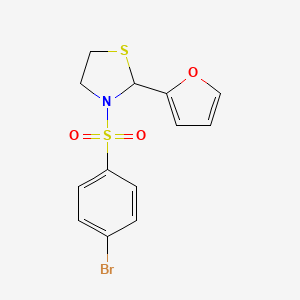

3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine

Description

Properties

IUPAC Name |

3-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDJIKDOKHMBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolidine ring, followed by the introduction of the 4-bromophenylsulfonyl and furan-2-yl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or heterocyclic groups.

Scientific Research Applications

Chemistry

3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine serves as a valuable building block in organic synthesis. It can be utilized for:

- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex thiazolidine derivatives or other heterocyclic compounds.

- Ligand Development : Its sulfonyl group can interact with metal centers, making it suitable for coordination chemistry applications.

Biology

In biological research, this compound has been investigated for its potential as:

- Enzyme Inhibitor : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Biochemical Probes : Its unique structure allows it to function as a probe in biochemical assays, providing insights into enzyme mechanisms and interactions.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer Activity : Research indicates that thiazolidine derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the furan ring may enhance this activity by facilitating interactions with cellular targets.

- Anti-inflammatory Properties : Compounds with similar structures have been shown to exhibit anti-inflammatory effects, suggesting that this thiazolidine derivative could be explored for therapeutic uses in inflammatory diseases.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| 3-(4-Methoxyphenyl)sulfonyl-thiazolidine | Enzyme Inhibition | 0.251 | |

| 5-(3,4-Dimethoxy)benzylidine-thiazolidinedione | Antidiabetic | TBD |

Table 2: Synthetic Routes

| Step | Reagents Used | Conditions |

|---|---|---|

| Step 1: Sulfonation | 4-Bromobenzenesulfonyl chloride | Base (e.g., triethylamine) |

| Step 2: Cyclization | Furan derivative | Solvent (e.g., dichloromethane) |

| Step 3: Purification | Chromatography | Various methods |

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of thiazolidine derivatives including this compound against several cancer cell lines. Results indicated significant cytotoxicity, with further investigation needed to elucidate the mechanism of action.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of thiazolidines showed that derivatives similar to the compound displayed promising inhibition profiles against specific targets involved in cancer metabolism. The sulfonamide functionality was crucial for binding affinity.

Mechanism of Action

The mechanism by which 3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analog is 3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine (), which differs only in the substituent at position 2 (4-chlorophenyl vs. furan-2-yl). Key comparisons include:

Key Differences and Implications

The 4-chlorophenyl group is electron-withdrawing, which may stabilize the thiazolidine ring but reduce solubility .

Biological Activity :

- Chlorophenyl analogs (e.g., ) are often prioritized in drug discovery due to their metabolic stability and ease of functionalization.

- Furan-containing compounds may exhibit improved solubility and bioavailability but could face oxidative degradation risks.

Crystallographic Studies: Structural determination of such compounds often employs software like SHELX for refinement and analysis .

Notes

Data Limitations : Direct experimental data (e.g., spectral, crystallographic, or biological) for this compound is absent in the provided evidence. Comparisons rely on structural analogs and theoretical calculations.

Synthetic Considerations : The furan moiety may complicate synthesis due to ring-opening reactions or instability under acidic/basic conditions.

Biological Activity

3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine is a thiazolidine derivative notable for its unique structural features, including a furan ring and a sulfonyl group. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₃BrN₁O₂S

- Molecular Weight : 353.24 g/mol

- CAS Number : 537677-99-9

The presence of the 4-bromophenyl group enhances its electronic properties, while the furan ring provides aromatic characteristics that may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that thiazolidine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that thiazolidines can inhibit the growth of various bacteria and fungi. The sulfonyl group is believed to play a crucial role in these interactions by forming strong hydrogen bonds with microbial proteins.

- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve apoptosis induction through mitochondrial pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, possibly by inhibiting pro-inflammatory cytokines.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The sulfonamide moiety can interact with active sites on enzymes, leading to inhibition of their function.

- Cell Membrane Interaction : The bromophenyl group may affect cellular membranes, altering their permeability and functionality.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the cytotoxic effects of this compound against MCF-7 breast cancer cells demonstrated significant growth inhibition at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis markers, revealing an increase in early apoptotic cells upon treatment with the compound.

Table 2: Cytotoxicity Data

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 50 | 30 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 3: Comparison with Related Compounds

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one | Benzyl group instead of bromophenyl | Moderate antibacterial activity |

| 3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one | Enone structure | Exhibits larvicidal activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the thiazolidine ring via cyclization of a cysteine derivative with aldehydes or ketones. Key steps include sulfonylation of the 4-bromophenyl group and coupling with furan-2-yl precursors. To improve yields:

- Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance nucleophilic substitution .

- Optimize reaction temperatures (e.g., 60–80°C) to balance reaction rate and byproduct formation .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize impurities .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the thiazolidine ring protons (δ 3.5–4.5 ppm for S–CH2–N) and furan protons (δ 6.3–7.5 ppm). The sulfonyl group adjacent to bromophenyl causes deshielding in aromatic protons (δ 7.6–8.0 ppm) .

- IR : Confirm sulfonyl (SO2) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.

- Mass Spectrometry : Exact mass (HRMS) should match the molecular formula (e.g., C13H11BrNO3S2 requires m/z ≈ 380.95) .

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

- Methodological Answer :

- Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:

- Collect data at low temperature (e.g., 100 K) to reduce thermal motion .

- Resolve potential twinning or disorder in the bromophenyl or furan groups using the TWIN/BASF commands in SHELX .

- Validate bond lengths and angles against similar thiazolidine derivatives (e.g., C–S bond ≈ 1.75 Å, S–O ≈ 1.43 Å) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .

- Side-Chain Optimization : Introduce substituents on the furan ring (e.g., methyl or nitro groups) to modulate lipophilicity and target binding .

- Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using derivatives synthesized via parallel combinatorial chemistry .

Q. What computational approaches are effective in predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial histidine kinases (e.g., YycG in Staphylococcus epidermidis). Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the bromophenyl ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, particularly in the thiazolidine ring’s conformational flexibility .

Q. How can contradictions in crystallographic data (e.g., disorder, low R-factors) be resolved during refinement?

- Methodological Answer :

- Disordered Atoms : Apply PART instructions in SHELXL to model alternative positions for flexible groups (e.g., furan ring) .

- High R-Factors : Improve data quality by recollecting crystals with higher resolution (<1.0 Å) or using synchrotron radiation .

- Validate against spectroscopic data (e.g., NMR) to confirm the absence of synthetic impurities affecting crystallinity .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing biological assay data involving this compound?

- Methodological Answer :

- Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50/EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Metabolic Stability : Apply Michaelis-Menten kinetics to hepatic microsome data, reporting intrinsic clearance (CLint) .

Q. How can conflicting results in enzymatic inhibition assays be systematically addressed?

- Methodological Answer :

- Control Experiments : Verify enzyme activity with known inhibitors (e.g., indomethacin for COX-2) .

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and cofactor concentrations (e.g., NADPH for P450 assays) to minimize variability .

- Replicate Design : Perform triplicate runs with blinded analysis to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.